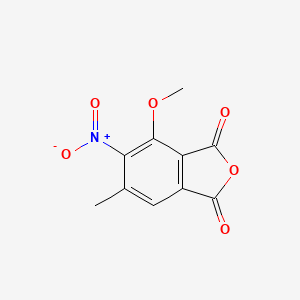![molecular formula C9H7F2NOS B12893819 4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)
4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the class of benzo[d]oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzo[d]oxazole compounds involves the Van Leusen Oxazole Synthesis. This method allows the preparation of oxazoles from aldehydes by reaction with tosylmethyl isocyanide (TosMIC) . The reaction is driven by the unique reactivity of TosMIC, which includes acidic protons, sulfinic acid as a leaving group, and an isocyano group that contains an oxidizable carbon atom .
Industrial Production Methods
Industrial production methods for benzo[d]oxazole compounds often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it may bind to the active site of kinases, preventing their phosphorylation activity and thereby modulating cellular signaling pathways . This inhibition can lead to various biological effects, such as reduced cell proliferation and induced apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole include:
Benzo[d]thiazoles: These compounds share a similar core structure but contain a sulfur atom in place of the oxygen atom in the oxazole ring.
Imidazoles: Another class of heterocyclic compounds with similar biological activities and applications.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its metabolic stability and lipophilicity, while the methylthio group can participate in various chemical transformations, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H7F2NOS |
|---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NOS/c1-14-9-12-7-5(8(10)11)3-2-4-6(7)13-9/h2-4,8H,1H3 |
InChI Key |
SYZKOHIPVFPBTE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC=C2O1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline](/img/structure/B12893743.png)

![[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893748.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12893754.png)



![(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12893786.png)
![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)
![[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12893797.png)
![3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12893803.png)



